N-benzyl-2-(4-bromo-2-methylphenoxy)ethanamine oxalate
Overview
Description
N-benzyl-2-(4-bromo-2-methylphenoxy)ethanamine oxalate is a useful research compound. Its molecular formula is C18H20BrNO5 and its molecular weight is 410.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.05249 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Research and Toxicology
N-benzyl-2-(4-bromo-2-methylphenoxy)ethanamine oxalate is structurally related to N-benzyl phenethylamines, a class of compounds with noted pharmacological activity. Studies have focused on understanding the toxicological profiles and detection methods for N-benzyl phenethylamines derivatives due to their potent serotonin-receptor activation and potential for severe intoxication. For instance, a case of intoxication by a related compound, 25B-NBOMe, highlighted the need for reliable detection methods in clinical toxicology, leading to the development of high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) techniques for its identification and quantification in biological samples (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).
Biochemical Pharmacology
The biochemical pharmacology of psychoactive N-benzylphenethylamines, including derivatives like 25B-NBOMe, has been extensively studied to understand their mechanisms of action. These compounds exhibit very high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, consistent with hallucinogenic activity. Such insights are crucial for developing therapeutic agents targeting these receptor pathways and for forensic analyses of new psychoactive substances (Eshleman et al., 2018).
Environmental Science and Flame Retardancy
Investigations into the environmental persistence and degradation of brominated flame retardants provide another avenue for research on related brominated compounds. Studies on the thermal decomposition mechanisms of brominated flame retardants, such as 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), elucidate pathways that may generate toxic byproducts, including polybrominated dibenzo-p-dioxins. This research is vital for assessing the environmental impact and safety of using brominated compounds in various applications (Altarawneh & Dlugogorski, 2014).
Synthesis and Chemical Applications
The synthesis and application of polymers with controlled molecular architecture using dendritic macromolecules highlight the role of brominated compounds in material science. Techniques based on dendritic fragments offer novel approaches to creating hyperbranched macromolecules with potential applications in drug delivery, nanotechnology, and materials engineering (Hawker & Fréchet, 1990).
Properties
IUPAC Name |
N-benzyl-2-(4-bromo-2-methylphenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.C2H2O4/c1-13-11-15(17)7-8-16(13)19-10-9-18-12-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-8,11,18H,9-10,12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLGIWGWCZDSIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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